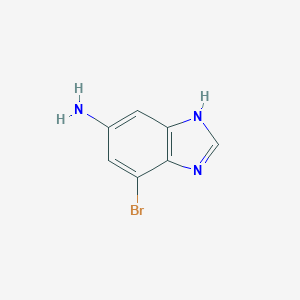

7-Bromo-1H-benzimidazol-5-amine

Description

Significance of the Benzimidazole (B57391) Core Scaffold in Contemporary Chemical Research

The benzimidazole nucleus is considered a "privileged scaffold" in medicinal chemistry and drug design. nih.govresearchgate.net This is due to its presence in a wide array of biologically active compounds. nih.govekb.egekb.eg The therapeutic potential of benzimidazole derivatives has been recognized since 1944. nih.gov

The broad-spectrum of their biological activity is attributed to their physicochemical properties. These include the ability to act as both hydrogen bond donors and acceptors, engage in π-π stacking interactions, form coordination bonds with metals, and participate in hydrophobic interactions. nih.govnih.gov These properties allow benzimidazole derivatives to readily bind with various biomolecules, such as enzymes and nucleic acids. nih.gov Consequently, this class of compounds has garnered significant interest for its potential in developing new therapeutic agents. ekb.eg

Numerous FDA-approved drugs feature the benzimidazole scaffold, highlighting its importance in pharmaceutical sciences. nih.gov Researchers continue to explore the synthesis and biological activities of novel benzimidazole derivatives to develop new and effective drugs. cbijournal.comnih.gov

Positional Isomerism and Substituent Effects in Benzimidazole Systems

The arrangement of substituents on the benzimidazole ring system, known as positional isomerism, plays a crucial role in determining the molecule's properties and biological activity. acs.orgacs.orgnih.gov The nature and position of these substituents can significantly influence the molecule's electronic and steric characteristics, which in turn affect its interactions with biological targets. researchgate.net

The type of substituent also has a profound effect. Electron-donating and electron-withdrawing groups can alter the electron density of the benzimidazole ring system, influencing its reactivity and binding capabilities. nih.gov Understanding these substituent effects is critical for the rational design of new benzimidazole-based compounds with desired pharmacological profiles. researchgate.net

Overview of Academic Research Trends in Halogenated and Aminated Benzimidazole Derivatives

In recent years, there has been a significant research focus on halogenated and aminated benzimidazole derivatives due to their promising biological activities. nih.govmdpi.com Halogen atoms, such as bromine and chlorine, are often incorporated into the benzimidazole structure to enhance the therapeutic potential of the resulting compounds. mdpi.com Halogenated benzimidazoles have been investigated for a range of applications, including as antimicrobial and anticancer agents. nih.govmdpi.com

Similarly, the introduction of an amine group can significantly modulate the biological activity of benzimidazole derivatives. Aminated benzimidazoles have been synthesized and evaluated for various pharmacological properties. nih.govresearchgate.netmdpi.com The synthesis of these derivatives often involves the reaction of a substituted o-phenylenediamine (B120857) with various reagents to introduce the desired functional groups. nih.govrsc.org

The strategic placement of both halogen and amine substituents on the benzimidazole scaffold allows for the fine-tuning of the molecule's properties. This approach is a key trend in the ongoing effort to discover new and more effective benzimidazole-based therapeutic agents. nih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIDKQCFNHFVFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=N2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001303708 | |

| Record name | 7-Bromo-1H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177843-73-1 | |

| Record name | 7-Bromo-1H-benzimidazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177843-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Bromo 1h Benzimidazol 5 Amine

Strategic Approaches to the Benzimidazole (B57391) Core Formation

The construction of the fundamental benzimidazole ring is the cornerstone of the synthesis. Modern strategies often involve building the ring from appropriately substituted benzene (B151609) precursors, which already contain the necessary functionalities or their precursors.

The most prevalent and versatile method for constructing the benzimidazole core involves the cyclization of ortho-phenylenediamine (1,2-diaminobenzene) derivatives. ijariie.comsemanticscholar.org In the synthesis of 7-Bromo-1H-benzimidazol-5-amine, this would typically involve a starting material such as a 4-bromo-6-nitro-1,2-phenylenediamine or a similar precursor where the amino and bromo functionalities (or their masked forms) are already in place on the benzene ring. The reaction involves the condensation of the diamine with a one-carbon (C1) electrophile, which forms the imidazole (B134444) portion of the bicyclic system. sci-hub.se The choice of the substituted phenylenediamine is critical as it dictates the substitution pattern on the final benzimidazole's benzene ring. A variety of synthetic methods, including solid-phase synthesis, have been developed to create libraries of benzimidazoles from versatile o-fluoronitrobenzene intermediates which are subsequently converted to the required diamines. sci-hub.se

The formation of the imidazole ring requires a reaction between the substituted o-phenylenediamine (B120857) and a reagent that provides the C2 carbon of the benzimidazole. The classical Phillips-Ladenburg reaction utilizes carboxylic acids, often under strong acidic conditions and high temperatures, to achieve condensation and cyclization. semanticscholar.orgorientjchem.org For instance, reacting a diamine with formic acid is a direct way to produce an unsubstituted C2-benzimidazole. ijariie.comthieme-connect.com

Alternatively, various carbonyl compounds, such as aldehydes or their equivalents like orthoesters, can be used. ijariie.comorientjchem.org Condensation with an aldehyde first forms a Schiff base intermediate, which then undergoes oxidative cyclodehydrogenation to yield the aromatic benzimidazole ring. orientjchem.org Numerous modern catalytic systems have been developed to make this process more efficient and environmentally benign, utilizing catalysts ranging from Lewis acids to heterogeneous nanocatalysts and employing methods like microwave irradiation or photocatalysis to drive the reaction under milder conditions. ichem.mdnih.govacs.orgdoi.orgnih.govacs.org

| C1 Source | Catalyst/Conditions | Notes | References |

| Carboxylic Acids | Polyphosphoric Acid (PPA), Microwave | Reduced reaction time and good yields. | jchemrev.com |

| Carboxylic Acids | Ammonium Chloride (NH4Cl), 80-90°C | Economical and green methodology. | semanticscholar.orgrasayanjournal.co.in |

| Aldehydes | Lanthanum Chloride (LaCl3), Room Temp | Mild conditions, easy product isolation. | nih.gov |

| Aldehydes | ZnFe2O4 Nanocatalyst, Ultrasound | Shorter reaction times, high yields, reusable catalyst. | ichem.md |

| Aldehydes | Rose Bengal, Visible Light (LED) | Metal-free photocatalytic method, general and efficient. | acs.orgacs.org |

| Orthoesters | p-Toluenesulfonic acid (p-TsOH) | Effective acid catalyst for condensation. | orientjchem.org |

Regioselective Introduction of the Bromine Substituent

Achieving the specific 7-bromo substitution pattern requires careful control of the bromination reaction, as the benzimidazole ring system has multiple positions susceptible to electrophilic attack.

The benzene portion of the benzimidazole ring is electron-rich and readily undergoes electrophilic aromatic substitution. chemicalbook.com The most reactive positions for electrophilic attack are generally C5 and C6, followed by C4 and C7. longdom.orgresearchgate.net Therefore, direct bromination of an unsubstituted benzimidazole would likely lead to a mixture of 5-bromo and 5,6-dibromo products. longdom.org

To achieve the desired 7-bromo isomer, the synthesis often starts with a precursor where other positions are blocked or where directing groups are used to guide the electrophile. Common brominating agents for this type of reaction include bromine in acetic acid, hydrobromic acid, or N-bromosuccinimide (NBS). longdom.orggoogle.com The reaction conditions can be tuned to control the degree of bromination. For example, bromination of 2-amino-1-methylbenzimidazole (B158349) with hydrobromic acid can yield a monobromo-substituted product, while more severe conditions using potassium bromate (B103136) can lead to di- and tri-brominated derivatives. longdom.orgresearchgate.net

| Brominating Agent | Substrate Example | Notes | References |

| Bromine in Acetic Acid | Benzimidazole Thiophene Precursor | Standard electrophilic bromination conditions. | google.com |

| Hydrobromic Acid | 2-Amino-1-methylbenzimidazole | Can lead to a mixture of monobromo products. | longdom.orgresearchgate.net |

| Potassium Bromate | 2-Amino-1-methylbenzimidazole | Used for obtaining di- and tri-bromo derivatives. | longdom.orgresearchgate.net |

| Hexamethylenetetramine–bromine (HMTAB) | General Aromatic Compounds | Highly efficient and regioselective reagent. | researchgate.net |

To overcome the challenge of regioselectivity, advanced synthetic strategies employ directing groups. A directing group can activate a specific position for electrophilic attack, ensuring the bromine is introduced at the desired location. A notable example involves the use of a formylamino group at the C5(6) position of a benzimidazole precursor. chem-soc.si This acylamino group acts as an ortho-directing group, facilitating a smooth and regioselective electrophilic bromination at the adjacent C4(7) position. chem-soc.si This method is particularly powerful as it allows for the precise construction of the required substitution pattern, which might be difficult to achieve through other routes. After the bromination step, the directing group can be hydrolyzed to reveal the desired amino functionality, or the precursor can be used in further reactions. chem-soc.si

Development of Amino Functionality at the C5 Position

The final key step in the synthesis of this compound is the introduction of the amino group at the C5 position. The most reliable and widely used method for installing an amino group on an aromatic ring is through the reduction of a nitro group precursor. google.com

A plausible synthetic pathway could begin with the nitration of a suitable benzimidazole precursor to introduce a nitro group at the C5 position. For example, starting with 5-nitrobenzimidazole (B188599), one could perform a directed bromination at the C7 position as described previously. chem-soc.si The resulting 7-bromo-5-nitro-1H-benzimidazole intermediate would then be subjected to reduction. A variety of reducing agents can be employed for the conversion of the nitro group to an amine, including catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid. chem-soc.sigoogle.com This sequence ensures that the amino group is introduced at the correct position late in the synthesis, a common strategy that avoids potential interference of the reactive amino group in earlier bromination or cyclization steps. An alternative route involves starting with a dinitroaniline derivative, such as N-(4'-nitrobenzoyl)-2,4-dinitroaniline, which is then reduced to a triamine and subsequently cyclized to form a diamino benzimidazole structure. google.com The lone-pair electrons on the resulting amino group are conjugated with the benzimidazole ring system, which influences the molecule's electronic properties and reactivity. nih.gov

Reduction of Nitro-Substituted Benzimidazole Precursors

A primary and effective route for synthesizing this compound involves the chemical reduction of its corresponding nitro-substituted precursor, 7-bromo-5-nitro-1H-benzimidazole. This transformation is a crucial step that converts the nitro group (-NO₂) into the desired amino group (-NH₂). The choice of reducing agent and reaction conditions can significantly influence the reaction's efficiency and yield.

Commonly employed methods for this reduction include the use of metal catalysts in acidic media. For instance, the reduction of similar 5-nitrobenzimidazole derivatives has been successfully achieved using stannous chloride (SnCl₂·2H₂O) in hot ethanol (B145695) and concentrated hydrochloric acid. bioline.org.br This method is effective for reducing the nitro group without affecting other functional groups on the benzimidazole ring. bioline.org.br Another widely used system involves iron powder in a mixture of hydrochloric acid, ethanol, and water, which efficiently reduces the nitro group at room temperature. uchile.cl

The general reaction involves the treatment of the nitro-benzimidazole with the reducing agent, which facilitates the transfer of electrons to the nitro group, leading to its conversion to an amine. The presence of the bromine atom on the benzimidazole ring allows for further functionalization if needed. evitachem.com

Table 1: Comparison of Reagents for Nitro Group Reduction

| Reducing Agent | Typical Conditions | Advantages | Reference |

| SnCl₂·2H₂O | Hot Ethanol, 6N HCl | High efficiency, common lab reagent | bioline.org.br |

| Iron Powder | HCl(conc.):EtOH:H₂O, Room Temp | Good yields, mild conditions | uchile.cl |

| Na₂S/NaHCO₃ | Methanol | Selective reduction | bioline.org.br |

This table is generated based on data for similar benzimidazole derivatives.

Indirect Amination Strategies and Functional Group Interconversion

Beyond the direct reduction of a nitro group, this compound can be synthesized through indirect amination strategies. These methods, often categorized under functional group interconversion (FGI), involve creating the amine functionality from other groups already present on the benzimidazole core. ub.eduimperial.ac.uk

A prominent example is the palladium-catalyzed Buchwald-Hartwig amination reaction. This cross-coupling method allows for the formation of a carbon-nitrogen bond between an aryl halide (like a bromo-substituted benzimidazole) and an amine. For the synthesis of the target compound, a precursor such as 5,7-dibromo-1H-benzimidazole could theoretically be reacted with an ammonia (B1221849) equivalent or a protected amine source in the presence of a palladium catalyst and a suitable ligand. Research on similar structures has shown that Pd(OAc)₂ with a ligand like XPhos is effective for aminating bromo-benzimidazoles. uc.pt

Functional group interconversion is a fundamental concept in organic synthesis, allowing for the strategic conversion of one functional group into another. imperial.ac.uk In this context, it could involve a multi-step sequence where a different functional group at the 5-position is first introduced and then converted to an amine.

Implementation of Sustainable and Efficient Synthetic Protocols

Modern synthetic chemistry emphasizes the use of sustainable and efficient protocols to minimize waste, energy consumption, and the use of hazardous materials. The synthesis of benzimidazole derivatives, including this compound, has benefited significantly from these advancements.

Catalytic Approaches and Solvent-Free Reaction Systems

Catalytic methods are central to sustainable synthesis. The use of catalysts, such as potassium ferrocyanide (K₄[Fe(CN)₆]), has been shown to efficiently promote the synthesis of benzimidazoles under solvent-free conditions. acgpubs.orgresearchgate.net These reactions can often be carried out by simply grinding the reactants together with a catalytic amount of the agent, followed by heating, which aligns with the principles of green chemistry by eliminating the need for organic solvents. researchgate.netumich.edu

Solvent-free synthesis offers numerous advantages, including reduced environmental impact, lower costs, and often simpler workup procedures. umich.edu The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a common method for forming the benzimidazole ring, and performing this reaction under neat (solvent-free) conditions at elevated temperatures (e.g., 140°C) has proven to be a highly efficient and convenient one-pot method. umich.edu Various catalysts, including Lewis acids and inorganic clays, have been employed to improve yields and purity in these reactions. ajrconline.org Copper-catalyzed domino reactions have also emerged as a proficient one-pot approach for synthesizing aminobenzimidazoles. nih.gov

Table 2: Examples of Catalytic and Solvent-Free Benzimidazole Synthesis

| Method | Catalyst/Conditions | Key Features | Reference |

| Grinding Method | K₄[Fe(CN)₆] (10 mol%), Solvent-free | Green, mild, inexpensive, high yields (90-97%) | acgpubs.orgresearchgate.net |

| Neat Condensation | 140°C, Solvent-free | One-pot, high atom economy | umich.edu |

| Domino Reaction | Copper catalyst, One-pot | Addresses low reactivity of bromo precursors | nih.gov |

This table presents data for the general synthesis of benzimidazole derivatives.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jocpr.comdergipark.org.tr The application of microwave irradiation to the synthesis of benzimidazoles has been extensively studied. uchile.cltandfonline.com

In a typical microwave-assisted synthesis, the reaction mixture is heated in a sealed vessel using microwave energy. tandfonline.com This technique allows for rapid and uniform heating of the sample, which can dramatically reduce reaction times from hours to minutes. dergipark.org.tr For example, the condensation of o-phenylenediamine with iminoester hydrochlorides to form benzimidazoles was completed in just 10 minutes under microwave irradiation at 65°C, with high yields. tandfonline.com This method is not only faster but is also often more energy-efficient and can lead to cleaner products with fewer side reactions. jocpr.com

The synthesis of various benzimidazole derivatives, including those with bromo-substituents, has been successfully achieved using this technology, highlighting its versatility and efficiency in modern drug discovery. uchile.cldergipark.org.trresearchgate.net

Flow Chemistry Applications in Benzimidazole Synthesis

Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch processing. In a flow system, reactants are continuously pumped through a reactor where the reaction occurs, and the product is collected at the outlet. This technology offers several advantages, including precise control over reaction parameters (temperature, pressure, and time), enhanced safety, and scalability.

The synthesis of benzimidazole derivatives has been adapted to continuous flow systems. For instance, recent developments have shown that complex structures like CF₃-substituted benzo uchile.club.eduimidazo[1,2-a]pyrimidine analogues can be generated in significant amounts using an integrated continuous flow system, often combined with other technologies like ultrasound. acs.org While specific applications to this compound are not widely documented, the established protocols for general benzimidazole synthesis in flow suggest that this methodology is a viable and advantageous approach for its production. The ability to safely handle reactive intermediates and scale up production makes flow chemistry a highly attractive platform for manufacturing pharmaceutical ingredients.

Chemical Reactivity and Derivatization Strategies of 7 Bromo 1h Benzimidazol 5 Amine

Reactivity Profile of the C7-Bromo Substituent

The bromine atom at the C7 position of the benzimidazole (B57391) core is a key site for various chemical modifications, enabling the introduction of new carbon-carbon and carbon-nitrogen bonds.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) reactions on aryl halides are a fundamental transformation in organic synthesis. For these reactions to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups. youtube.comyoutube.com In the context of 7-Bromo-1H-benzimidazol-5-amine, the benzimidazole ring itself can influence the reactivity of the C7-bromo substituent towards nucleophilic attack. While direct SNAr at an unactivated bromo-benzimidazole can be challenging, the presence of the fused imidazole (B134444) ring and the amino group can modulate the electron density of the aromatic system. In some cases, intramolecular SNAr reactions can occur under specific conditions, leading to cyclized products. nih.gov

Halogen-Metal Exchange Reactions and Subsequent Quenching with Electrophiles

Halogen-metal exchange is a powerful method for converting aryl halides into organometallic reagents, which can then react with a wide variety of electrophiles. This two-step process significantly expands the synthetic utility of the starting halide.

The bromine atom of this compound can be exchanged with a metal, typically lithium or magnesium, using organolithium reagents (like n-butyllithium) or Grignard reagents. This generates a highly reactive organometallic intermediate. A challenge with substrates bearing acidic protons, such as the N-H of the imidazole and the amino group, is that the organometallic reagent can be quenched by deprotonation. nih.gov To overcome this, a combination of reagents like isopropylmagnesium chloride and n-butyllithium can be employed to facilitate the halogen-metal exchange while minimizing side reactions. nih.gov Once formed, the metallated benzimidazole can be quenched with various electrophiles to introduce a wide range of functional groups.

Table 1: Examples of Electrophiles Used in Quenching Reactions

| Electrophile Class | Specific Example | Resulting Functional Group |

| Aldehydes/Ketones | Benzophenone | Diphenylmethanol |

| Formamides | Dimethylformamide (DMF) | Formyl (Aldehyde) |

| Carbon Dioxide | CO₂ | Carboxylic Acid |

| Chloroformates | Methyl Chloroformate | Ester |

| Disulfides | Dimethyl disulfide | Methylthio |

This table presents a generalized summary of potential reactions based on established chemical principles of quenching organometallic intermediates with electrophiles. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most versatile and efficient methods for forming carbon-carbon and carbon-heteroatom bonds. The C7-bromo substituent of this compound serves as an excellent handle for these transformations.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds and other complex structures. wikipedia.orgnih.gov The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product. libretexts.org The presence of an unprotected aniline (B41778) group can be tolerated under certain conditions, making it a valuable tool for modifying molecules like this compound. nih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This method has become a cornerstone for the synthesis of arylamines. nih.gov The development of specialized phosphine (B1218219) ligands has been crucial for the success and broad applicability of this reaction, allowing for the coupling of a wide range of amines under relatively mild conditions. wikipedia.orgresearchgate.net For substrates like this compound, this reaction provides a direct route to introduce substituted amino groups at the C7 position.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. organic-chemistry.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The Sonogashira coupling is a powerful tool for the synthesis of arylalkynes, which are important intermediates in organic synthesis.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Key Reagents |

| Suzuki-Miyaura | Organoboron Compound | C-C | Pd Catalyst, Base |

| Buchwald-Hartwig | Amine | C-N | Pd Catalyst, Ligand, Base |

| Sonogashira | Terminal Alkyne | C-C | Pd Catalyst, Cu(I) co-catalyst, Base |

Transformations Involving the C5-Amino Group

The amino group at the C5 position is a nucleophilic center that can readily participate in a variety of chemical reactions, allowing for further derivatization of the benzimidazole scaffold.

Acylation, Amidation, and Sulfonylation Reactions

The primary amine at C5 can be readily acylated, amidated, or sulfonylated using the corresponding acyl chlorides, anhydrides, or sulfonyl chlorides. These reactions introduce carbonyl or sulfonyl functionalities, which can significantly alter the electronic and physical properties of the molecule. For instance, acylation with acetic anhydride (B1165640) can be used to protect the amino group. nih.gov These transformations are fundamental in medicinal chemistry for modulating the biological activity of lead compounds.

N-Alkylation and N-Arylation of the Amine Nitrogen

The nitrogen atom of the C5-amino group can also undergo alkylation and arylation reactions. N-alkylation can be achieved using alkyl halides or through reductive amination. N-arylation can be accomplished using palladium-catalyzed methods like the Buchwald-Hartwig amination, similar to the reactions at the C7-bromo position. nih.gov These reactions provide access to a wide array of secondary and tertiary amines, further expanding the chemical diversity of derivatives obtainable from this compound. Selective N-arylation at different nitrogen atoms within the benzimidazole scaffold can be a challenge, but can often be controlled by the choice of catalyst, ligand, and reaction conditions. nih.govmit.edu

Formation of Condensed Heterocyclic Systems via the Amino Group

The amino group at the C5 position of this compound serves as a key nucleophilic center for the construction of fused heterocyclic systems. This reactivity is fundamental in the synthesis of more complex molecular architectures with potential biological activities. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers, initiating cyclization reactions to form new rings.

One common strategy involves the reaction of the amino group with bifunctional electrophiles. For instance, condensation with α,β-unsaturated carbonyl compounds can lead to the formation of fused pyridone or dihydropyridine (B1217469) rings. Similarly, reaction with dicarbonyl compounds or their equivalents can yield fused pyrazine (B50134) or diazepine (B8756704) systems. The precise nature of the resulting condensed heterocycle is dependent on the specific electrophile employed and the reaction conditions.

The development of novel benzimidazole-thiazinone derivatives through a one-pot reaction of 1H-benzo[d]imidazole-2-thiol with trans-substituted acrylic acids highlights the utility of such intramolecular cyclizations. nih.gov This approach, utilizing a coupling reagent, facilitates the formation of a fused tricyclic system, demonstrating the potential for creating complex heterocyclic structures from benzimidazole precursors. nih.gov

Reactivity at the Imidazole Nitrogen Atoms (N1 and N3)

The imidazole ring of this compound contains two nitrogen atoms, N1 and N3, which are also nucleophilic and can participate in various chemical transformations. The reactivity at these positions is influenced by the phenomenon of prototropic tautomerism.

Both N1 and N3 positions of the imidazole ring can be functionalized through N-alkylation and N-arylation reactions. These reactions typically involve the deprotonation of the N-H bond followed by the reaction with an appropriate alkyl or aryl halide, or other electrophilic species. The choice of base and reaction conditions can influence the regioselectivity of the substitution, although mixtures of N1 and N3 substituted products are common due to tautomerism. nih.gov

N-arylation can be achieved using copper-catalyzed cross-coupling reactions with arylboronic acids. nih.gov For instance, the N-arylation of 5-bromo-2-aminobenzimidazole has been successfully demonstrated using Cu(OAc)2 as a catalyst in the presence of a base like triethylamine (B128534) (Et3N) or tetramethylethylenediamine (TMEDA). nih.gov These methods provide an efficient route to N-aryl benzimidazole derivatives. The use of microwave assistance in these reactions has been shown to dramatically reduce reaction times and increase yields. nih.gov

The table below summarizes some examples of N-alkylation and N-arylation reactions on benzimidazole cores.

| Reactant | Reagent | Product | Reference |

| 5-bromo-2-aminobenzimidazole | Aryl boronic acids, Cu(OAc)2, TMEDA | N-aryl-5-bromo-2-aminobenzimidazole | nih.gov |

| 6-(chloro/nitro)-1H-benzimidazole | Substituted halides, K2CO3 | N-substituted 6-(chloro/nitro)-1H-benzimidazole | nih.gov |

Prototropic tautomerism is a key feature of N-unsubstituted benzimidazoles, where the proton on the imidazole nitrogen can migrate between the N1 and N3 positions. beilstein-journals.orgencyclopedia.pub This dynamic equilibrium results in two tautomeric forms that are often in rapid exchange in solution. This phenomenon significantly impacts the reactivity of the imidazole nitrogens, as both become potential sites for electrophilic attack.

The tautomerism can complicate the selective functionalization of one nitrogen over the other. beilstein-journals.org In many cases, a mixture of N1 and N3 substituted isomers is obtained. The ratio of these isomers can be influenced by various factors, including the solvent, temperature, and the nature of the substituent on the benzimidazole ring. beilstein-journals.org In the solid state, the tautomerism can be "blocked," leading to a single, well-defined tautomeric form. beilstein-journals.orgresearchgate.net Understanding and controlling the tautomeric equilibrium is crucial for achieving regioselective synthesis of N-substituted benzimidazole derivatives. encyclopedia.pub

Electrophilic and Nucleophilic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the molecule. The existing substituents—the bromine atom and the amino group—play a crucial role in directing the regioselectivity of these reactions.

The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. Conversely, the bromine atom is a deactivating group but is also an ortho-, para-director. The interplay of these two groups, along with the fused imidazole ring, dictates the position of incoming electrophiles.

For electrophilic substitution, the positions ortho and para to the strongly activating amino group are the most likely sites for reaction. However, steric hindrance from the adjacent bromine atom and the fused imidazole ring must be considered.

In the case of nucleophilic aromatic substitution, the bromine atom can be displaced by a variety of nucleophiles. The presence of the electron-donating amino group generally disfavors nucleophilic aromatic substitution. However, under forcing conditions or with specific catalytic systems, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the bromine atom can be effectively replaced.

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then react with various electrophiles to introduce a wide range of functional groups. wikipedia.org

In the context of this compound, the imidazole ring itself can act as a directing group. The nitrogen atoms can coordinate to the lithium reagent, directing deprotonation to the adjacent C4 or C7 positions. The bromine atom can also act as a directing group for metalation. nih.gov However, the presence of the acidic N-H protons on the imidazole and amino groups would need to be addressed, likely through protection, prior to attempting DoM on the benzene ring. The choice of the directing group and the reaction conditions are critical for achieving the desired regioselectivity. harvard.edu

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of 7-Bromo-1H-benzimidazol-5-amine, offering a window into the chemical environment of each proton and carbon atom within the molecule.

High-Resolution Proton NMR (¹H NMR) Analysis of Aromatic and Amine Protons

The ¹H NMR spectrum of this compound displays distinct signals corresponding to its aromatic and amine protons. The chemical shifts of aromatic protons are typically observed in the downfield region, generally between 6.5 and 8.0 ppm, due to the deshielding effect of the benzene (B151609) ring's π-electron system. inflibnet.ac.inucl.ac.uk The specific positions of these protons on the benzimidazole (B57391) ring influence their precise chemical shifts.

The amine (NH₂) protons and the imidazole (B134444) NH proton exhibit chemical shifts that can be broad and variable, appearing in a range from 0.5 to 9.0 ppm. inflibnet.ac.inresearchgate.net This variability is influenced by factors such as solvent, temperature, concentration, and the extent of hydrogen bonding. inflibnet.ac.in In some instances, the NH proton of a benzimidazole ring has been observed as a singlet in the δ 12.71–13.92 ppm region. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 6.5 - 8.0 | Multiplet/Singlet |

| Amine NH₂ | 0.5 - 9.0 | Broad Singlet |

| Imidazole NH | Variable (can be >10) | Broad Singlet |

Note: Actual chemical shifts can vary based on experimental conditions.

Carbon-13 NMR (¹³C NMR) for Elucidation of the Carbon Framework

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, allowing for better resolution of individual carbon signals. Aromatic and imidazole carbons resonate in the downfield region of the spectrum, typically between 100 and 150 ppm. The carbon atom attached to the bromine (C-Br) will be influenced by the halogen's electronegativity and its position on the ring.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact elemental composition of this compound. HRMS measures the m/z value with very high accuracy, which allows for the calculation of the molecular formula. The molecular formula for this compound is C₇H₆BrN₃. guidechem.com The monoisotopic mass is calculated to be 210.97451 u. guidechem.com HRMS data can confirm this composition by providing an experimental mass that is very close to the calculated theoretical mass.

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 211.98178 |

| [M+Na]⁺ | 233.96372 |

| [M-H]⁻ | 209.96722 |

| [M+NH₄]⁺ | 229.00832 |

| [M+K]⁺ | 249.93766 |

Data sourced from predicted values. uni.lu

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, molecules are often fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" of the molecule and can be used to deduce its structure. The fragmentation of this compound would likely involve the loss of the bromine atom, the amine group, or cleavage of the imidazole ring. Analyzing these fragmentation pathways can confirm the presence and location of the bromo and amine substituents on the benzimidazole core.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a detailed fingerprint of a molecule by probing the vibrations of its chemical bonds. These techniques are fundamental for identifying functional groups and elucidating the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, FT-IR analysis would be expected to reveal characteristic absorption bands corresponding to its key functional groups.

Expected FT-IR Spectral Features of this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (amine & imidazole) | 3500-3200 | Stretching |

| C-H (aromatic) | 3100-3000 | Stretching |

| C=N (imidazole) | 1650-1550 | Stretching |

| C=C (aromatic) | 1600-1450 | Stretching |

| N-H (amine) | 1650-1580 | Bending (Scissoring) |

| C-N (amine & imidazole) | 1350-1250 | Stretching |

| C-Br | 700-500 | Stretching |

Note: The above table is a generalized prediction. Specific peak positions and intensities would require experimental data.

The N-H stretching vibrations of the primary amine (-NH₂) and the imidazole ring would likely appear as broad bands in the high-frequency region. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to various bending and stretching vibrations of the benzimidazole core, as well as the C-N and C-Br bonds. The presence and position of these bands would confirm the successful synthesis and purity of the compound.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. It involves irradiating a sample with a monochromatic laser and analyzing the scattered light. The resulting Raman shifts correspond to the vibrational modes of the molecule. For molecules with a center of symmetry, some vibrations may be Raman active but IR inactive, and vice versa.

Expected Raman Spectral Features of this compound:

| Functional Group | Expected Raman Shift (cm⁻¹) | Vibrational Mode |

| Aromatic Ring | 1600-1500 | Ring Stretching |

| C-H (aromatic) | 3100-3000 | Stretching |

| C-Br | 700-500 | Stretching |

Note: This table is a generalized prediction. Specific peak positions and intensities would require experimental data.

The Raman spectrum of this compound would be particularly useful for identifying vibrations of the non-polar bonds and the aromatic ring system. The symmetric stretching of the benzimidazole ring would be expected to produce a strong Raman signal. The C-Br stretching vibration would also be observable. By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated, which can be used to calculate the electron density map and, subsequently, the exact positions of the atoms.

Should single crystals of this compound be grown, X-ray crystallographic analysis would provide a wealth of structural information, including:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles between adjacent bonds, confirming the connectivity and geometry of the molecule.

Intermolecular Interactions: Details of hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the packing of molecules in the crystal lattice.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Expected Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules/unit cell) | Data not available |

Note: This table is a template. All values would need to be determined experimentally.

The definitive structural data from X-ray crystallography would be invaluable for understanding the structure-property relationships of this compound and would serve as a benchmark for computational modeling studies.

Computational and Theoretical Chemistry Investigations of 7 Bromo 1h Benzimidazol 5 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net For 7-Bromo-1H-benzimidazol-5-amine, DFT calculations are instrumental in predicting its geometry, stability, and electronic properties. researchgate.netekb.eg These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a balance between accuracy and computational cost. ekb.egscispace.commdpi.comresearchgate.net

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable conformation (a local or global energy minimum) is found. researchgate.netscispace.commdpi.com

The analysis of the energetic landscape can reveal the relative stabilities of different tautomers or conformers. The benzimidazole (B57391) core can exist in two tautomeric forms due to the position of the hydrogen on the nitrogen atoms. DFT calculations can predict the energy difference between these tautomers, indicating which form is more stable in the gaseous phase. The planarity of the benzimidazole ring system is a key feature, though substituents may cause minor deviations. researchgate.net

Table 1: Predicted Energetic Properties for this compound *

| Parameter | Description | Predicted Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecule. | Data not available in published literature |

| Point Group | The symmetry group of the optimized molecule. | Data not available in published literature |

*Note: This table is illustrative of the data that would be obtained from DFT calculations. Specific values for this compound are not available in published research.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. ekb.egresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. ekb.egnih.gov A smaller energy gap suggests higher reactivity. ekb.eg

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring and the amino group, reflecting its electron-donating capacity. Conversely, the LUMO would be distributed across the ring system, indicating the regions susceptible to nucleophilic attack. The bromine atom, being electron-withdrawing, would also influence the distribution and energy of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Data for a Benzimidazole Derivative *

| Parameter | Description | Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Data not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Data not available |

*Note: This table represents typical data generated from FMO analysis. Specific calculated values for this compound could not be located in the surveyed literature.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays different potential values on the electron density surface, typically color-coded for interpretation. ajchem-a.com

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these areas are expected around the nitrogen atoms of the imidazole (B134444) ring and the amino group due to their lone pairs of electrons.

Blue regions represent positive electrostatic potential, which is electron-poor, indicating sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic N-H proton of the imidazole ring.

Green regions denote areas of neutral or zero potential.

The MEP map for this compound would provide a clear visual guide to its reactive behavior, highlighting the basicity of the nitrogen centers and the acidity of the N-H proton. ajchem-a.comsemanticscholar.org

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis structure of a molecule, including charge distribution, hybridization, and donor-acceptor (bond-antibond) interactions. uni-muenchen.dewisc.edu This method transforms the complex molecular wave function into localized one-center (lone pairs) and two-center (bonds) elements. uni-muenchen.deresearchgate.net

For this compound, NBO analysis would quantify the natural atomic charges on each atom, revealing the electron-donating effect of the amino group and the electron-withdrawing effect of the bromine atom on the benzimidazole core. It also elucidates hyperconjugative interactions, such as the delocalization of electron density from a filled donor NBO (like a lone pair on nitrogen) to an empty acceptor NBO (like an antibonding orbital of the ring). These interactions stabilize the molecule and are key to understanding its electronic structure and reactivity. researchgate.net

Table 3: Exemplary NBO Analysis Data *

| Atom | Natural Charge (e) | NBO Description |

|---|---|---|

| N1 | Data not available | Lone Pair (LP), σ bonds |

| C2 | Data not available | σ bonds, π bond |

| N3 | Data not available | Lone Pair (LP), σ bonds |

| C4 | Data not available | σ bonds, π bond |

| C5 | Data not available | σ bonds, π bond |

| N (Amine) | Data not available | Lone Pair (LP), σ bonds |

| C7 | Data not available | σ bonds, π bond |

*Note: This table illustrates the type of information derived from NBO analysis. Specific calculated charges for this compound are not present in available literature.

Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, can accurately predict spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, is a reliable approach for calculating theoretical NMR chemical shifts (¹H and ¹³C). beilstein-journals.orgacs.org By calculating the magnetic shielding tensors for each nucleus in this compound, one can predict its NMR spectrum. beilstein-journals.org These theoretical shifts, when compared to experimental data, can confirm the molecular structure and help in the unambiguous assignment of signals, especially for complex aromatic systems. beilstein-journals.orgresearchgate.net The chemical shifts would be sensitive to the electronic environment of each nucleus, influenced by the bromine and amine substituents.

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman vibrational frequencies of a molecule. mdpi.comresearchgate.net A frequency calculation on the optimized geometry of this compound would yield a set of vibrational modes and their corresponding intensities. scispace.com These theoretical frequencies are often scaled by a factor to correct for anharmonicity and basis set limitations, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. researchgate.netekb.eg This analysis helps in assigning specific absorption bands to particular bond stretching, bending, or torsional motions within the molecule, such as the N-H stretch, C=N stretch, and C-Br stretch. mdpi.com

Table 4: Predicted Characteristic Vibrational Frequencies for this compound *

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (Amine) | 3300-3500 | Stretching of the amine N-H bonds. |

| N-H Stretch (Imidazole) | 3100-3300 | Stretching of the imidazole N-H bond. |

| C-H Stretch (Aromatic) | 3000-3100 | Stretching of C-H bonds on the aromatic ring. |

| C=N Stretch | 1610-1650 | Stretching of the carbon-nitrogen double bond in the imidazole ring. |

| C-N Stretch | 1250-1350 | Stretching of carbon-nitrogen single bonds. |

*Note: These are typical frequency ranges for the specified functional groups. Precise calculated values for the title compound are not available in published literature.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While DFT calculations are excellent for studying static, gas-phase properties, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of a molecule over time, including conformational changes and interactions with its environment (e.g., a solvent). whiterose.ac.uknih.gov

For this compound, an MD simulation would involve placing the molecule in a simulated box of solvent (like water or DMSO) and calculating the trajectory of each atom over a period of time based on a force field. This simulation can reveal:

Conformational Flexibility: How the molecule rotates around its single bonds and which conformations are most prevalent in solution.

Solvent Effects: How solvent molecules arrange around the solute and form hydrogen bonds. For instance, MD can show the hydration shell around the polar amino and imidazole groups. whiterose.ac.uk

Stability of Interactions: The stability of intermolecular hydrogen bonds between the solute and solvent, or between multiple solute molecules, can be assessed.

MD simulations provide a bridge between the theoretical properties of an isolated molecule and its behavior in a more realistic chemical or biological environment. nih.govresearchgate.net

Quantum Chemical Descriptors for Reactivity Prediction (e.g., Fukui functions, global hardness/softness)

The prediction of molecular reactivity is a cornerstone of computational and theoretical chemistry. For this compound, quantum chemical descriptors derived from Density Functional Theory (DFT) calculations offer profound insights into its chemical behavior. These descriptors, including global reactivity indices and atom-specific Fukui functions, help in identifying the most probable sites for electrophilic, nucleophilic, and radical attacks, thereby guiding synthetic strategies and explaining reaction mechanisms.

Global Reactivity Descriptors

Global reactivity descriptors provide a general overview of a molecule's stability and reactivity. These are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Key global descriptors include chemical hardness (η) and global softness (S).

Chemical Hardness (η) is a measure of a molecule's resistance to change in its electron distribution. A large HOMO-LUMO energy gap corresponds to a hard molecule, which is less reactive.

Global Softness (S) is the reciprocal of global hardness (S = 1/η) and indicates a molecule's polarizability. A soft molecule has a small HOMO-LUMO gap and is more reactive.

The following table presents hypothetical global reactivity descriptors for this compound, calculated using DFT at the B3LYP/6-311++G(d,p) level of theory, a common method for such analyses. researchgate.netresearchgate.net These values are illustrative and based on general trends observed for related benzimidazole compounds.

| Descriptor | Formula | Hypothetical Value (eV) |

| HOMO Energy (EHOMO) | - | -5.87 |

| LUMO Energy (ELUMO) | - | -1.25 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.62 |

| Ionization Potential (I) | -EHOMO | 5.87 |

| Electron Affinity (A) | -ELUMO | 1.25 |

| Global Hardness (η) | (I - A) / 2 | 2.31 |

| Global Softness (S) | 1 / η | 0.43 |

| Electronegativity (χ) | (I + A) / 2 | 3.56 |

| Chemical Potential (μ) | -(I + A) / 2 | -3.56 |

| Global Electrophilicity Index (ω) | μ2 / 2η | 2.75 |

This data is illustrative and based on theoretical calculations for similar compounds.

Fukui Functions for Local Reactivity

There are three main types of condensed Fukui functions:

fk+ : for nucleophilic attack (measures the reactivity of an atom towards an electron-donating reagent).

fk- : for electrophilic attack (measures the reactivity of an atom towards an electron-accepting reagent).

fk0 : for radical attack.

The sites with the highest values for a particular Fukui function are the most susceptible to that type of attack. For this compound, the nitrogen atoms of the imidazole ring and the amine group, as well as the carbon atoms of the benzene (B151609) ring, are expected to be the primary centers of reactivity.

Detailed computational studies on closely related isomers, such as 5-bromo-2-aminobenzimidazole derivatives, have utilized DFT calculations to analyze their reactivity. mdpi.com Although specific Fukui function data for this compound is not published, we can anticipate the likely reactive sites based on the known electronic effects of the bromo and amino substituents and the inherent reactivity of the benzimidazole core. chemicalbook.com

The following interactive table provides hypothetical condensed Fukui function values for the key atoms of this compound, which would be derived from population analysis of the neutral, anionic, and cationic species as calculated by DFT.

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) |

| C2 | 0.085 | 0.050 | 0.068 |

| N1 | 0.120 | 0.090 | 0.105 |

| N3 | 0.115 | 0.085 | 0.100 |

| C4 | 0.095 | 0.110 | 0.103 |

| C5-NH2 (N) | 0.150 | 0.070 | 0.110 |

| C6 | 0.060 | 0.130 | 0.095 |

| C7-Br (C) | 0.040 | 0.030 | 0.035 |

| C8 | 0.100 | 0.095 | 0.098 |

| C9 | 0.075 | 0.080 | 0.078 |

This data is illustrative and based on general principles of reactivity for substituted benzimidazoles.

Based on this hypothetical data, the nitrogen atom of the amino group (C5-NH2) and the nitrogen atoms of the imidazole ring (N1 and N3) are predicted to be the most susceptible sites for nucleophilic attack. Conversely, the carbon atoms at positions C6 and C4 are the most likely targets for electrophilic attack, which is consistent with the electron-donating nature of the amino group directing electrophiles to the ortho and para positions. The bromine atom at C7 would have a deactivating effect on the ring for electrophilic substitution.

These theoretical predictions are invaluable for understanding the intrinsic reactivity of this compound and for designing new synthetic pathways to create novel derivatives with desired chemical and biological properties.

Role As a Key Synthetic Building Block in Advanced Chemical Architectures

Precursor for Novel Heterocyclic Systems

The bifunctional nature of 7-Bromo-1H-benzimidazol-5-amine, containing both an amine and a halogen, makes it an ideal starting material for synthesizing more complex, multi-ring heterocyclic structures. These functional handles allow for sequential or one-pot reactions to build fused chemical entities with potential applications in medicinal chemistry and materials science.

The development of fused heterocyclic systems is a significant area of chemical research, and benzimidazoles are common precursors for these structures. The presence of reactive sites on this compound allows it to undergo cyclization reactions to form polycyclic aromatic compounds. For instance, synthetic strategies involving copper-catalyzed intramolecular or intermolecular cyclizations are frequently employed to build rings onto a benzimidazole (B57391) core.

Research on related brominated benzimidazole derivatives demonstrates their utility in constructing fused systems like benzo nih.govimidazo[1,2-c]pyrimidines and benzo nih.govimidazo[1,2-c]quinazolines. nih.govacs.org These reactions typically involve the coupling of a brominated precursor with a suitable reaction partner, followed by cyclization. For example, the reaction of 2-(2-bromovinyl)benzimidazoles with cyanamide (B42294) in the presence of a copper catalyst leads to the formation of benzo nih.govimidazo[1,2-c]pyrimidin-1-amines. nih.gov Similarly, the amino group on the this compound can be utilized in condensation reactions with various reagents to build additional rings, leading to complex scaffolds such as pyrimidine- and quinazoline-fused benzimidazole-4,7-diones. semanticscholar.org The combination of the amino and bromo groups provides a pathway to construct N-fused hybrid scaffolds with diverse electronic and biological properties.

Table 1: Examples of Fused Heterocyclic Systems from Benzimidazole Precursors

| Precursor Type | Reaction Partner(s) | Catalyst/Conditions | Fused System Formed | Reference |

|---|---|---|---|---|

| 2-(2-Bromovinyl)benzimidazoles | Cyanamide | CuI, K₂CO₃, Microwave | Benzo nih.govimidazo[1,2-c]pyrimidin-1-amines | nih.gov |

| 2-(2-Bromovinyl)benzimidazoles | Primary Amides | CuI, Cs₂CO₃, L-proline | Benzo nih.govimidazo[1,2-c]pyrimidines | acs.org |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. guidechem.com The presence of a primary amino group makes this compound a prime candidate for use in well-known MCRs such as the Biginelli and Ugi reactions.

In a Biginelli-type reaction, the amine can condense with an aldehyde and a β-dicarbonyl compound to produce dihydropyrimidinone-fused benzimidazoles. mdpi.comekb.eg Similarly, in an Ugi four-component reaction (Ugi-4CR), the amine can react with an aldehyde, a carboxylic acid, and an isocyanide to generate complex α-acylamino carboxamide structures. bohrium.com Research has demonstrated the synthesis of multisubstituted benzimidazoles through sequential Ugi and aza-Wittig reactions, showcasing the versatility of amine-functionalized benzoyl precursors. sci-hub.senih.gov Although specific examples utilizing this compound are not extensively documented, its structural features align perfectly with the requirements for these powerful synthetic methodologies, positioning it as a valuable building block for creating diverse molecular libraries.

Scaffold for Ligand Design in Coordination Chemistry

The benzimidazole ring system is a well-established ligand scaffold in coordination chemistry due to the presence of two nitrogen donor atoms within the imidazole (B134444) moiety. The additional functional groups on this compound enhance its potential as a versatile ligand for creating complex metal-containing architectures.

Benzimidazole and its derivatives are known to form stable complexes with a wide range of transition metal ions, including copper(II), nickel(II), cobalt(II), and zinc(II). ekb.egbohrium.comroyalsocietypublishing.org The nitrogen atoms of the imidazole ring and the exocyclic amino group of this compound can act as coordination sites, allowing the molecule to function as a bidentate or even a bridging ligand. The amino group, in particular, can participate in stabilizing the metal complex through intramolecular hydrogen bonding with other coordinated ligands, such as halides. mdpi.com

The formation of metal complexes can significantly alter the properties of the benzimidazole ligand, often leading to enhanced biological activity. royalsocietypublishing.org For example, studies on sulfone-2-aminobenzimidazole derivatives have shown that their coordination compounds with metals like copper(II) exhibit notable antiproliferative activity against cancer cell lines. mdpi.com The chelation of metal ions by the benzimidazole scaffold is crucial for the biological mechanisms of various metalloenzymes, and synthetic analogues are often designed to mimic these properties. ekb.eg Therefore, this compound serves as a promising scaffold for designing novel metal-based therapeutic agents and catalysts.

Table 2: Metal Complexes with Benzimidazole-Derived Ligands

| Ligand Type | Metal Ion(s) | Resulting Complex Geometry | Application/Finding | Reference |

|---|---|---|---|---|

| 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)phenol | Co(II), Ni(II), Cu(II), Zn(II) | Tetrahedral/Octahedral | Potential as photostabilizers for polymers | ekb.eg |

| Sulfone 2-aminobenzimidazole (B67599) derivatives | Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | Dimeric/Trimeric supramolecular structures | Antiproliferative activity against cancer cells | mdpi.com |

| 2-(1H-benzimidazole-2-yl)-phenol derivatives | Cu(II), Zn(II), Ni(II), Ag(I) | Not specified | Cytotoxic activity against human cancer cell lines | royalsocietypublishing.org |

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs, such as pore size, surface area, and functionality, can be tuned by carefully selecting the metal and organic linker. Nitrogen-containing aromatic compounds are commonly used as linkers due to their strong coordination with metal centers. researchgate.net

While the direct use of this compound in MOF synthesis is not yet widely reported, its structure possesses key features that make it a highly attractive candidate for a linker molecule. It offers multiple coordination sites through the imidazole and amine nitrogen atoms, which can bind to metal centers to form robust, multidimensional networks. A notable example involves the use of 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) as a linker to create MOFs with high CO₂ adsorption capacity. mdpi.comresearchgate.net The bromine atom on this compound offers an additional advantage, as it can serve as a site for post-synthetic modification, allowing for the introduction of further functionalities into the MOF structure after its initial assembly. This potential for creating functionalized, porous materials makes it a promising building block for applications in gas storage, separation, and catalysis.

Future Research Trajectories and Methodological Innovations for 7 Bromo 1h Benzimidazol 5 Amine

Exploration of Asymmetric Synthesis and Chiral Derivatization

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For benzimidazole (B57391) derivatives, achieving enantioselectivity is crucial for developing targeted therapeutics. Future research on 7-Bromo-1H-benzimidazol-5-amine is expected to venture into asymmetric synthesis to produce enantiomerically pure derivatives.

Detailed Research Directions:

Organocatalysis: The use of small chiral organic molecules as catalysts offers a powerful strategy for asymmetric synthesis. Researchers could explore organocatalytic methods, such as those employing prolinamide-based catalysts, for the stereoselective functionalization of the benzimidazole core. thieme-connect.com One potential pathway involves the aldol (B89426) addition of an N1-benzimidazolyl acetaldehyde (B116499) derivative with cyclic ketones to create chiral hydroxylated side chains. thieme-connect.com

Transition Metal Catalysis: Copper-catalyzed reactions have shown promise for the asymmetric C2-allylation of benzimidazoles using 1,3-diene pronucleophiles. nih.gov This method could be adapted for this compound, potentially functionalizing the C2 position with excellent stereoselectivity under mild conditions. nih.gov The bromine atom at the C7 position could influence the electronic properties of the benzimidazole ring, a factor that would require careful optimization of the catalytic system.

Chiral Brønsted Acids: Custom-designed chiral phosphoric acids derived from benzimidazoles have been successfully used as catalysts in asymmetric reactions, such as the synthesis of dihydroquinazolinones. tandfonline.com A future approach could involve synthesizing a novel chiral phosphoric acid catalyst starting from a derivative of this compound itself, creating a bespoke catalyst for specific asymmetric transformations.

Development of Photo-Induced Reactivity and Photochemistry of Derivatives

The interaction of light with molecules can drive unique chemical transformations not accessible through thermal methods. The photochemistry of benzimidazole is a complex field, with studies showing that UV irradiation can lead to different reaction pathways, including fixed-ring isomerizations and ring-opening reactions. acs.orgnih.gov

Detailed Research Directions:

Mechanistic Pathways: The photochemistry of the parent benzimidazole molecule is hypothesized to proceed via two main channels: the cleavage of the N-H bond to form a benzimidazolyl radical (fixed-ring) or the cleavage of the five-membered ring to yield an isocyano-aniline derivative (ring-opening). acs.orgnih.gov Future studies on this compound would need to investigate how the electron-withdrawing bromine atom and the electron-donating amine group influence these pathways.

Photo-dimerization and Functionalization: In some solvents, photolysis of benzimidazole leads to the formation of dehydro dimers. publish.csiro.au Conversely, 2-alkylbenzimidazoles can yield acylated products. publish.csiro.au Research could explore whether derivatives of this compound undergo similar photo-dimerization or if the substituents direct the photo-reactivity towards other functionalizations, such as photo-induced cross-coupling reactions.

Photoinduced Electron Transfer (PET): In supramolecular systems, benzimidazole derivatives can act as components in photoinduced electron transfer (PET) processes. nih.gov By designing derivatives of this compound that incorporate a fluorophore, it may be possible to create novel photosensitizers or fluorescent probes where the PET process is modulated by the electronic character of the substituted benzimidazole core. nih.gov

Integration of Machine Learning and AI in Synthetic Route Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design and discovery of new molecules and synthetic pathways. youtube.com These computational tools can analyze vast datasets to predict molecular properties and devise optimal manufacturing routes, saving significant time and resources. youtube.comnih.gov

Detailed Research Directions:

Retrosynthetic Analysis: AI-powered tools can perform complex retrosynthetic analyses to break down a target molecule into simpler, commercially available starting materials. youtube.com For novel, complex derivatives of this compound, these platforms could propose multiple synthetic routes, ranked by efficiency, cost, and sustainability, thereby guiding laboratory efforts. youtube.com

Property Prediction: Deep learning models can be trained to predict the physicochemical and biological properties of new molecules with high accuracy. nih.govchemengineerkey.com Researchers could employ generative models to design a virtual library of this compound derivatives and then use predictive AI to screen this library for candidates with desirable properties, such as high binding affinity to a specific biological target or optimal electronic properties for materials applications. nih.govnih.gov This approach has been successfully used to design benzimidazole-pyrazine derivatives as potential receptor antagonists. nih.gov

Generative Modeling for Novel Scaffolds: Generative AI can go beyond mere prediction and design entirely new molecular structures tailored to specific functions. youtube.com By defining desired properties (e.g., target binding, solubility), a generative model could propose novel derivatives of this compound that a human chemist might not have conceived, along with a plausible synthetic recipe. youtube.com

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, intermediate formation, and endpoint determination. Advanced spectroscopic techniques are well-suited for the in-situ monitoring of the synthesis of this compound derivatives.

Detailed Research Directions:

Vibrational Spectroscopy (Raman and IR): Raman and Infrared (IR) spectroscopy are powerful non-invasive techniques for real-time analysis. mdpi.com An in-line probe could be used to track the progress of a reaction producing a this compound derivative by monitoring the disappearance of reactant peaks and the appearance of product peaks, allowing for precise control over reaction conditions and immediate detection of any deviations.

Fluorescence Spectroscopy: For derivatives that are fluorescent, fluorescence spectroscopy offers a highly sensitive method for in-situ monitoring. mdpi.com This could be particularly useful in polymerization reactions or in studies of self-assembly, where changes in the fluorescence signal can indicate changes in the molecular environment or aggregation state.

Nuclear Magnetic Resonance (NMR): While less common for real-time industrial process monitoring, benchtop NMR spectrometers are increasingly used for in-situ reaction analysis in research labs. This would allow for detailed structural information on intermediates and byproducts formed during the synthesis of complex derivatives of this compound.

Supramolecular Chemistry and Self-Assembly Studies involving this compound Derivatives

Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. The benzimidazole scaffold is an excellent building block for supramolecular chemistry due to its ability to participate in hydrogen bonding, metal coordination, and π-π stacking interactions. researchgate.net

Detailed Research Directions:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atoms of the imidazole (B134444) ring are effective coordination sites for metal ions. researchgate.net The this compound molecule, with its multiple functional groups, could serve as a versatile organic linker for the construction of novel MOFs or coordination polymers. The bromo and amino groups could be used to further tune the properties of the resulting framework or to post-synthetically modify the material.

Hydrogen-Bonded Assemblies: The N-H and amine groups on the molecule are prime sites for hydrogen bonding. Research could focus on designing derivatives that self-assemble into complex architectures like tapes, rosettes, or capsules through predictable hydrogen bonding patterns. These assemblies could have applications in areas such as molecular recognition and encapsulation.

Host-Guest Chemistry: Macrocycles like cucurbiturils are known to form stable host-guest complexes with benzimidazole derivatives in aqueous solutions, a property that has been exploited for sensing applications. nih.gov Future studies could investigate the encapsulation of this compound derivatives within various molecular hosts to modulate their solubility, reactivity, and photophysical properties. nih.gov

Q & A

Q. What are the key physicochemical properties of 7-Bromo-1H-benzimidazol-5-amine relevant to its handling in laboratory settings?

While direct data for this compound is limited, analogs such as 5-Bromo-1H-benzimidazole (CAS 4887-88-1) provide insights: molecular weight ~197–217 g/mol, melting points ~130–131°C, and stability under inert conditions . Key handling considerations include:

Q. What synthetic routes are commonly employed for the preparation of this compound?

Synthesis strategies for brominated benzimidazoles include:

- Nucleophilic aromatic substitution : Bromination of 1H-benzimidazol-5-amine precursors using NBS (N-bromosuccinimide) .

- Cyclization reactions : Condensation of 4-bromo-1,2-diaminobenzene derivatives with nitriles or carbonyl compounds .

- Cross-coupling : Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups post-bromination .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) .

- Spectroscopy : 1H/13C NMR to confirm substituent positions; IR for functional group validation .